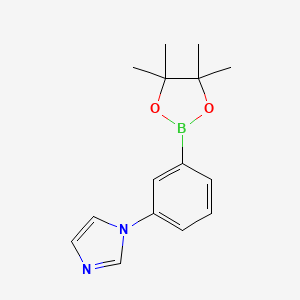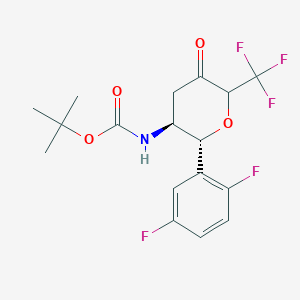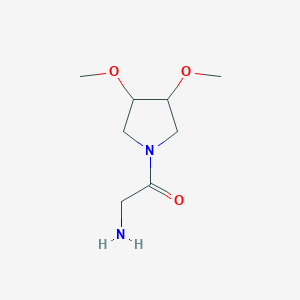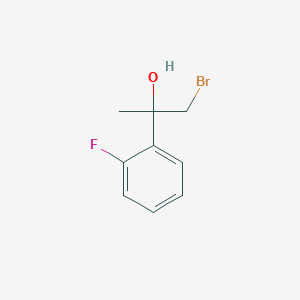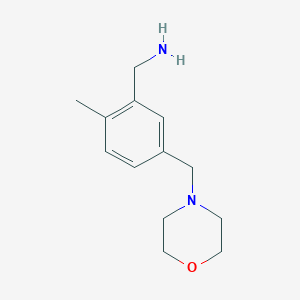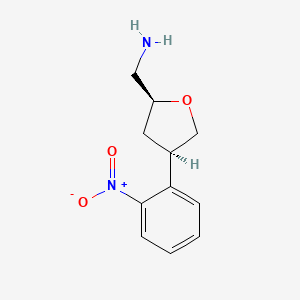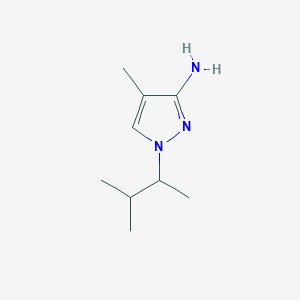![molecular formula C10H15FN2 B13333526 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13333526.png)
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C10H15FN2 It is known for its unique structure, which includes a fluorine atom and an aminoethyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline typically involves the reaction of 5-fluoro-2-nitroaniline with (S)-1-amino-2-propanol under specific conditions. The reaction is carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the nitro group to an amino group. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1S)-1-aminoethyl]-5-chloro-N,N-dimethylaniline
- 2-[(1S)-1-aminoethyl]-5-bromo-N,N-dimethylaniline
- 2-[(1S)-1-aminoethyl]-5-iodo-N,N-dimethylaniline
Uniqueness
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C10H15FN2 |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-5-4-8(11)6-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
PJQLOHCOHORGIJ-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)F)N(C)C)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)F)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


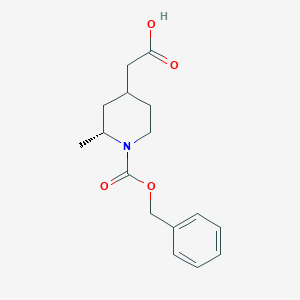
![Butyl[1-(2-fluorophenyl)propyl]amine](/img/structure/B13333447.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide](/img/structure/B13333448.png)
![2-(2,2-Difluoroethyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13333453.png)
![1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13333462.png)
